molecular formula C5H11NO2 B1580968 2-Methylaminomethyl-1,3-dioxolane CAS No. 57366-77-5

2-Methylaminomethyl-1,3-dioxolane

Cat. No.: B1580968
CAS No.: 57366-77-5
M. Wt: 117.15 g/mol
InChI Key: ZCCPVTVGEQLONB-UHFFFAOYSA-N
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Description

2-Methylaminomethyl-1,3-dioxolane is an organic compound with the molecular formula C5H11NO2 It is a derivative of dioxolane, characterized by the presence of a methylaminomethyl group attached to the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylaminomethyl-1,3-dioxolane can be synthesized through the reaction of 2-chloromethyl-1,3-dioxolane with aqueous methylamine. The reaction is typically carried out in a pressure vessel at a temperature of approximately 100°C for about 16 hours under autogenous pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylaminomethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted dioxolane derivatives.

Scientific Research Applications

Organic Chemistry

2-Methylaminomethyl-1,3-dioxolane is frequently utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with specific functionalities.

Biochemical Studies

In biochemical research, this compound can be employed to investigate enzyme interactions and biochemical pathways . Its ability to act as a ligand enables it to bind to specific enzymes or receptors, potentially modulating their activity and influencing physiological processes .

Polymer Chemistry

The compound has been explored for its role in the production of polymers. For instance, it can be used as a precursor in the synthesis of polymeric materials that exhibit desirable properties such as enhanced stability or reactivity .

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity relevant to drug design. For example, studies have shown that modifications of this compound can lead to improved pharmacological profiles in certain therapeutic areas .

Case Study 1: Polymerization Activity

A study investigated the use of homoleptic aminophenolates derived from this compound in the polymerization of lactide. The results demonstrated stable behavior and significant potential for application in materials science .

Case Study 2: Solvent Development

Another research effort focused on developing bio-based solvents using derivatives of dioxolane structures, including those related to this compound. The study highlighted challenges in creating sustainable solvents while ensuring functional proficiency and reduced toxicity .

Mechanism of Action

The mechanism of action of 2-Methylaminomethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Uniqueness: 2-Methylaminomethyl-1,3-dioxolane is unique due to the presence of the methylaminomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where such properties are desired.

Biological Activity

2-Methylaminomethyl-1,3-dioxolane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance.

Chemical Structure and Properties

This compound has the molecular formula C5H11NO2C_5H_{11}NO_2 and a molecular weight of 117.15 g/mol. Its structure features a dioxolane ring, which is known for contributing to various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 1,3-dioxolane derivatives, including this compound. Research indicates that compounds with this structure exhibit significant antibacterial and antifungal activities. For instance, a study found that various dioxolane derivatives demonstrated excellent antifungal activity against Candida albicans and notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

2. Antioxidant Properties
The antioxidant potential of this compound has also been investigated. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have shown that derivatives of 1,3-dioxolanes exhibit substantial free radical scavenging abilities . The antioxidant activity is often measured by the IC50 value, with lower values indicating higher efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study of various 1,3-dioxolane derivatives, including this compound, it was found that most compounds exhibited significant antifungal activity against C. albicans, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus . This highlights the potential for developing new antifungal agents based on this compound.

Case Study 2: Antioxidant Activity Assessment
A phytochemical study assessed the antioxidant activity of plant extracts containing this compound derivatives. The ethyl acetate fraction showed remarkable antioxidant potential with an IC50 value significantly lower than other fractions tested . This suggests that the compound may enhance the antioxidant capacity of natural products.

Research Findings Summary

Activity Type Tested Organisms/Assays Findings
AntibacterialS. aureus, P. aeruginosa, E. faecalisSignificant activity; MIC values between 625–1250 µg/mL
AntifungalC. albicansExcellent antifungal activity observed
AntioxidantDPPH and ABTS assaysStrong free radical scavenging ability; low IC50 values

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-4-5-7-2-3-8-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCPVTVGEQLONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205966
Record name 1,3-Dioxolane-2-methanamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57366-77-5
Record name 1,3-Dioxolane-2-methanamine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057366775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane-2-methanamine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane-2-methanamine, N-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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